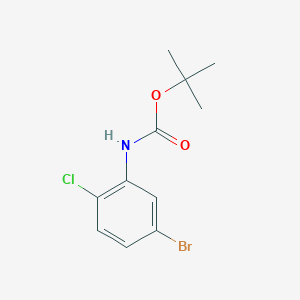

Tert-butyl 5-bromo-2-chlorophenylcarbamate

Overview

Description

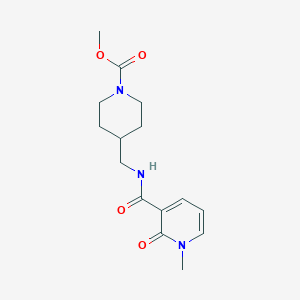

Tert-butyl 5-bromo-2-chlorophenylcarbamate is a chemical compound with the molecular formula C11H13BrClNO2 . It has a molecular weight of 306.59 .

Molecular Structure Analysis

The InChI code for Tert-butyl 5-bromo-2-chlorophenylcarbamate is 1S/C11H13BrClNO2/c1-11(2,3)16-10(15)14-9-6-7(12)4-5-8(9)13/h4-6H,1-3H3,(H,14,15) . This indicates the connectivity and hydrogen count of the molecule’s atoms.Physical And Chemical Properties Analysis

Tert-butyl 5-bromo-2-chlorophenylcarbamate is a solid at room temperature . It has a boiling point of 299.9±30.0 C at 760 mmHg .Scientific Research Applications

Synthesis of Heterocycles and Derivatives

- Tert-butyl 5-bromo-2-chlorophenylcarbamate serves as a precursor in the preparation of various heterocyclic compounds and derivatives. For example, it has been utilized in the synthesis of thiadiazolesulfonamides, a class of compounds with significant chemical properties (Pedregosa et al., 1996). Additionally, it's involved in the synthesis of substituted pyrazinecarboxamides, which exhibit antimycobacterial and antifungal properties (Doležal et al., 2006).

Intramolecular and Interacting Bond Studies

- Compounds like tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, closely related to tert-butyl 5-bromo-2-chlorophenylcarbamate, have been studied for their molecular interactions. These studies reveal the presence of bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group, offering insights into the compound's structural chemistry (Baillargeon et al., 2017).

Preparation of Polyradicals

- The preparation of chemically stable polyradicals has been achieved through the polymerization of derivatives related to tert-butyl 5-bromo-2-chlorophenylcarbamate. These polyradicals exhibit significant long-range intramolecular through-bond ferromagnetic exchange interaction, indicating their potential in advanced material science (Nishide et al., 1996).

Safety and Hazards

properties

IUPAC Name |

tert-butyl N-(5-bromo-2-chlorophenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrClNO2/c1-11(2,3)16-10(15)14-9-6-7(12)4-5-8(9)13/h4-6H,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPLKXDQLRIQYIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-(5-bromo-2-chlorophenyl)carbamate | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methoxy-4-{[4-oxo-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}-phenyl 4-chlorobenzoate](/img/structure/B2644527.png)

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2644532.png)

![3-(6-methylimidazo[2,1-b]thiazol-3-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide](/img/structure/B2644539.png)

![N-[[4-(4-fluorophenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2644542.png)

![(1R,3S)-3-Amino-3-(hydroxymethyl)spiro[3.3]heptan-1-ol;hydrochloride](/img/structure/B2644545.png)

![3-[(2S)-oxolan-2-yl]propanoic acid](/img/structure/B2644549.png)